molecular formula C9H11NO B13492857 (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13492857
M. Wt: 149.19 g/mol
InChI Key: YKPYSZOCOIUSEZ-SSDOTTSWSA-N
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Description

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of advanced materials, including resins and coatings, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: The enantiomer of the compound with different stereochemistry.

    2-methyl-3,4-dihydro-2H-1,4-benzoxazine: Without specific stereochemistry.

    2-phenyl-3,4-dihydro-2H-1,4-benzoxazine: A similar compound with a phenyl group instead of a methyl group.

Uniqueness

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific (2R) stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its enantiomers and other similar compounds. This stereochemistry can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1

InChI Key

YKPYSZOCOIUSEZ-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CNC2=CC=CC=C2O1

Canonical SMILES

CC1CNC2=CC=CC=C2O1

Origin of Product

United States

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